Allyl benzyl ether

Description

Structure

3D Structure

Properties

IUPAC Name |

prop-2-enoxymethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-2-8-11-9-10-6-4-3-5-7-10/h2-7H,1,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUGHWHMUUQNACD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3074529 | |

| Record name | Benzene, [(2-propenyloxy)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14593-43-2 | |

| Record name | Allyl benzyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14593-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, ((2-propenyloxy)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014593432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, [(2-propenyloxy)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-(allyloxy)toluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.111 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLYL BENZYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BQZ35CE79E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Allyl benzyl ether chemical properties and structure

An In-depth Technical Guide to Allyl Benzyl Ether

Introduction

This compound (CAS No. 14593-43-2) is an organic compound classified as an ether.[1] It features both an allyl group and a benzyl group attached to an oxygen atom. Its chemical formula is C₁₀H₁₂O, and it has a molecular weight of approximately 148.20 g/mol .[2][3] This colorless liquid possesses a sweet, ethereal, and somewhat fruity odor.[4][5] this compound is utilized in organic synthesis, often as an intermediate or a protecting group for alcohols, and has applications in the fragrance industry.[4][6] It is also known by several synonyms, including ((Allyloxy)methyl)benzene, Benzyl allyl ether, and 3-(Benzyloxy)-1-propene.[2][3]

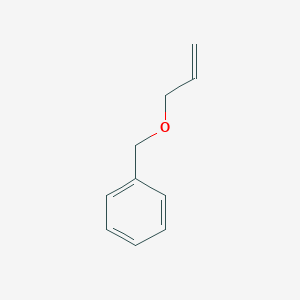

Chemical Structure

The structure of this compound consists of a benzene ring connected to a methylene bridge, which in turn is linked to an ether oxygen. The oxygen atom is also bonded to an allyl group.

Caption: 2D structure of this compound.

Table 1: Structural and Identification Data

| Identifier | Value | Reference |

|---|---|---|

| IUPAC Name | prop-2-enoxymethylbenzene | [2] |

| CAS Number | 14593-43-2 | [3] |

| Molecular Formula | C₁₀H₁₂O | [2][5] |

| Molecular Weight | 148.20 g/mol | [2][3] |

| SMILES | C=CCOCc1ccccc1 | [3] |

| InChI | 1S/C10H12O/c1-2-8-11-9-10-6-4-3-5-7-10/h2-7H,1,8-9H2 | [3] |

| InChIKey | HUGHWHMUUQNACD-UHFFFAOYSA-N |[2][3] |

Physicochemical Properties

This compound is a combustible, colorless to almost colorless liquid.[4] It exhibits good thermal stability and is not readily oxidized.[4][5]

Table 2: Quantitative Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Boiling Point | 204-205 °C | [3][5] |

| Density | 0.959 g/mL at 25 °C | [3][5] |

| Refractive Index (n20/D) | 1.507 | [3][5] |

| Flash Point | 76 °C (168.8 °F) - closed cup | [3] |

| Form | Clear Liquid | [3][5] |

| XLogP3-AA | 2.6 |[2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is characterized by signals corresponding to the aromatic, vinylic, and aliphatic protons.

Table 3: ¹H NMR Spectral Data

| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Reference |

|---|---|---|---|---|

| 7.34 ppm | multiplet (m) | 5H | Aromatic protons (C₆H₅) | [6] |

| 5.9-6.0 ppm | multiplet (m) | 1H | Vinylic proton (-CH=) | [6] |

| 5.17-5.35 ppm | multiplet (m) | 2H | Vinylic protons (=CH₂) | [6] |

| 4.5 ppm | singlet (s) | 2H | Benzylic protons (-O-CH₂-Ph) | [6] |

| 4.04 ppm | doublet (d) | 2H | Allylic protons (-O-CH₂-CH=) |[6] |

PubChem also provides access to ¹³C NMR spectral data for this compound.[2][7]

Infrared (IR) Spectroscopy

The IR spectrum shows characteristic absorption bands for the functional groups present in the molecule.

Table 4: Key IR Absorption Bands (neat)

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| 1630 | C=C stretch (alkene) | [4][6] |

| 1090 | C-O stretch (ether) |[4][6] |

Mass Spectrometry (MS)

In mass spectrometry, particularly with GC-MS, this compound undergoes predictable fragmentation. The major fragmentation occurs at the β-bond to the aromatic ring.[8] The base peak is typically observed at m/z 91, corresponding to the stable tropylium cation ([C₇H₇]⁺).[2]

Table 5: Major Mass Spectrum Fragments (GC-MS, EI)

| m/z | Relative Intensity | Proposed Fragment Ion | Reference |

|---|---|---|---|

| 91 | 99.99 | [C₇H₇]⁺ (tropylium ion) | [2] |

| 92 | 58.66 | [C₇H₈]⁺ | [2] |

| 107 | 16.54 | [C₇H₇O]⁺ | [2] |

| 41 | 14.29 | [C₃H₅]⁺ (allyl cation) | [2] |

| 79 | 12.75 | [C₆H₇]⁺ |[2] |

Experimental Protocols

Synthesis via Williamson Ether Synthesis

A common and efficient method for preparing this compound is the Williamson ether synthesis.[6] This reaction involves the deprotonation of an alcohol to form an alkoxide, followed by an Sₙ2 reaction with an alkyl halide.

Caption: Experimental workflow for the synthesis of this compound.

Detailed Protocol: A procedure adapted from the literature involves the reaction of benzyl alcohol with allyl bromide using solid potassium hydroxide without a solvent.[6][9]

-

Reactant Mixing : In a round-bottomed flask, combine benzyl alcohol (1.0 mmol, 108 mg) and allyl bromide (3.0 mmol, 0.36 g).[9]

-

Base Addition : Add crushed potassium hydroxide pellets (2.0 mmol, 112 mg) to the mixture at room temperature.[9]

-

Reaction : Stir the resulting mixture vigorously at room temperature. The reaction is typically complete within 4.5 to 5 hours.[6] Progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up : Upon completion, add water to the reaction mixture and extract with diethyl ether.

-

Purification : The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel (eluting with a hexane:ethyl acetate mixture) to yield pure this compound.[6]

This solvent-free method provides a high yield (approximately 96%) of the desired product.[6]

Reactions and Mechanisms

Allyl ethers are valuable intermediates in organic synthesis, notably for their participation in sigmatropic rearrangements like the Claisen rearrangement.[6] While the classic Claisen rearrangement involves an allyl aryl ether converting to an allylphenol, the underlying-sigmatropic rearrangement principle is a key aspect of allyl ether chemistry.[10] The synthesis itself follows the well-established Williamson ether synthesis mechanism.

Caption: Logical diagram of the Williamson Ether Synthesis mechanism.

Safety and Handling

This compound is a combustible liquid and can cause skin and serious eye irritation.[2][5] Proper safety precautions must be followed during handling and storage.

Table 6: GHS Hazard and Precautionary Information

| Category | Information | Reference |

|---|---|---|

| Signal Word | Warning | [5] |

| Hazard Statements | H227: Combustible liquid.H315: Causes skin irritation.H319: Causes serious eye irritation. | [2][5] |

| Precautionary Statements | P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P403+P235: Store in a well-ventilated place. Keep cool. | [2][5] |

| Storage | Store under inert gas (nitrogen or Argon) at 2-8°C. | [5] |

| Incompatible Materials | Strong oxidizing agents. |[11] |

Always consult the latest Safety Data Sheet (SDS) before handling this chemical.[11][12]

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. This compound | C10H12O | CID 84542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 99 14593-43-2 [sigmaaldrich.com]

- 4. This compound | 14593-43-2 [chemicalbook.com]

- 5. This compound | 14593-43-2 [amp.chemicalbook.com]

- 6. ias.ac.in [ias.ac.in]

- 7. spectrabase.com [spectrabase.com]

- 8. GCMS Section 6.13 [people.whitman.edu]

- 9. researchgate.net [researchgate.net]

- 10. Allyl phenyl ether - Wikipedia [en.wikipedia.org]

- 11. fishersci.com [fishersci.com]

- 12. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

Allyl Benzyl Ether: A Comprehensive Technical Guide for Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of the physical properties of allyl benzyl ether, a versatile reagent in organic synthesis. It includes detailed experimental protocols for its preparation via the Williamson ether synthesis, crucial for professionals in research and drug development.

Core Physical and Chemical Properties

This compound is a colorless to almost colorless clear liquid.[1][2] It is characterized by the presence of both an allyl and a benzyl group, making it a useful building block in various chemical transformations.[1] This compound is soluble in organic solvents like ethanol and ether but is insoluble in water.[1]

Summary of Physical Data

A compilation of the key physical properties of this compound is presented below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂O | [1][3][4][5][6] |

| Molecular Weight | 148.20 g/mol | [3][4][5][6] |

| Boiling Point | 204-205 °C | [3][4][7][8] |

| Melting Point | Not available | [7] |

| Density | 0.959 g/mL at 25 °C | [3][4][7][8] |

| Refractive Index (n20/D) | 1.507 | [4][7][8] |

| Flash Point | 76 °C (168.8 °F) - closed cup | [4][9] |

| Vapor Pressure | 0.375 mmHg at 25°C | [1] |

| Solubility | Soluble in methanol, ethanol, n-propanol; Insoluble in water. | [1][6] |

| Appearance | Colorless to almost colorless clear liquid | [1][2] |

| Odor | Sweet, floral, fruity, and ethereal | [2][6][8] |

| CAS Number | 14593-43-2 | [1][7] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis.[10][11] This Sₙ2 reaction involves the reaction of an alkoxide with a primary alkyl halide.[11] In the case of this compound, this can be achieved by reacting sodium benzoxide with allyl bromide or benzyl bromide with sodium allyloxide. A convenient, solvent-free approach using solid potassium hydroxide has also been reported for the synthesis of allyl and benzyl ethers.[10]

Experimental Protocol: Williamson Ether Synthesis

This protocol is adapted from established procedures for Williamson ether synthesis.[10][12][13]

Materials:

-

Benzyl alcohol

-

Allyl bromide

-

Potassium hydroxide (KOH) pellets

-

Tetrabutylammonium iodide (TBAI) (optional, as a phase-transfer catalyst)[13]

-

Diethyl ether

-

Anhydrous potassium carbonate[13]

-

Distilled water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, combine benzyl alcohol (1.0 equivalent), allyl bromide (1.2-1.5 equivalents), and crushed potassium hydroxide pellets (2.0 equivalents). If using a phase-transfer catalyst, add TBAI (0.05 equivalents).

-

Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, add distilled water to the reaction mixture to dissolve the inorganic salts.[13]

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Drying: Combine the organic layers and dry over anhydrous potassium carbonate.[13]

-

Solvent Removal: Filter the drying agent and remove the diethyl ether by evaporation under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel, eluting with a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound.

Synthesis Workflow

The following diagram illustrates the key steps in the Williamson ether synthesis of this compound.

Caption: Williamson Ether Synthesis of this compound.

Spectroscopic Data

Characterization of the synthesized this compound can be performed using various spectroscopic techniques.

-

¹H NMR: Expected signals include peaks corresponding to the aromatic protons of the benzyl group, the vinyl protons of the allyl group, and the methylene protons of both the benzyl and allyl moieties.[2][8]

-

¹³C NMR: The spectrum will show characteristic peaks for the aromatic carbons, the olefinic carbons of the allyl group, and the carbons of the ether linkage.[5][14][15]

-

IR Spectroscopy: Key vibrational bands are expected for the C=C stretch of the allyl group (around 1630-1645 cm⁻¹) and the C-O-C stretch of the ether linkage (around 1090-1100 cm⁻¹).[2][8][16][17]

Safety and Handling

This compound is considered a combustible liquid and may cause skin and eye irritation.[1][5][18][19] It is important to handle this chemical with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[18][19][20] Work should be conducted in a well-ventilated fume hood.[20] Store in a cool, dry, and well-ventilated area away from heat and open flames.[9][20] It may form explosive peroxides upon storage.[20]

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 14593-43-2 [chemicalbook.com]

- 3. This compound [stenutz.eu]

- 4. This compound 99 14593-43-2 [sigmaaldrich.com]

- 5. This compound | C10H12O | CID 84542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scent.vn [scent.vn]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. This compound | 14593-43-2 [amp.chemicalbook.com]

- 9. This compound CAS#: 14593-43-2 [m.chemicalbook.com]

- 10. ias.ac.in [ias.ac.in]

- 11. jk-sci.com [jk-sci.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. spectrabase.com [spectrabase.com]

- 15. dev.spectrabase.com [dev.spectrabase.com]

- 16. spectrabase.com [spectrabase.com]

- 17. This compound(14593-43-2) IR Spectrum [chemicalbook.com]

- 18. gelest.com [gelest.com]

- 19. fishersci.com [fishersci.com]

- 20. fishersci.com [fishersci.com]

Allyl Benzyl Ether (CAS 14593-43-2): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl benzyl ether, with the CAS registry number 14593-43-2, is a versatile organic compound characterized by the presence of both an allyl and a benzyl group attached to an ether linkage. This dual functionality makes it a valuable intermediate and building block in various chemical syntheses. Its applications span from being a protective group in the synthesis of complex molecules to its use in the flavor and fragrance industry. This technical guide provides an in-depth overview of its properties, synthesis, and applications, with a focus on quantitative data and detailed experimental protocols.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 14593-43-2 | [1] |

| Molecular Formula | C₁₀H₁₂O | [1] |

| Molecular Weight | 148.20 g/mol | [2] |

| Appearance | Colorless to almost colorless clear liquid | [3] |

| Odor | Sweet-ethereal with a fruity undertone | [3][4] |

| Density | 0.959 g/mL at 25 °C | [3] |

| Boiling Point | 204-205 °C | [3] |

| Flash Point | 76 °C (168.8 °F) - closed cup | |

| Refractive Index (n20/D) | 1.507 | [3] |

| Solubility | Soluble in organic solvents like methanol and ethanol; insoluble in water. | [1][4] |

| Vapor Pressure | 0.375 mmHg at 25°C | [4] |

Table 2: Spectroscopic Data of this compound

| Spectroscopy | Key Peaks/Shifts | Reference |

| ¹H NMR | δ 7.34 (m, 5H), δ 5.9-6.0 (m, 1H), δ 5.17-5.35 (m, 2H), δ 4.5 (s, 2H), δ 4.04 (d, J = 1.46 Hz, 2H) | [3][5] |

| ¹³C NMR | Spectra available, specific shifts can be found in the database. | [6][7] |

| Infrared (IR) | 1630, 1090 cm⁻¹ (neat) | [3][5] |

| Mass Spectrometry (MS) | m/z top peak: 91; 2nd highest: 79; 3rd highest: 92 | [6] |

Synthesis of this compound

This compound is commonly synthesized via the Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide. Several variations of this procedure exist, with different bases and solvent systems being employed to optimize yield and reaction conditions.

Experimental Protocol: Williamson Ether Synthesis of this compound

This protocol is based on a common laboratory procedure for the synthesis of ethers.

Materials:

-

Benzyl alcohol

-

Sodium hydride (NaH) or Potassium hydroxide (KOH)

-

Allyl bromide

-

Dry dimethylformamide (DMF) or solvent-free conditions

-

Diethyl ether or other suitable extraction solvent

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and methylene chloride for chromatography elution

Procedure:

-

Alkoxide Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), benzyl alcohol is dissolved in a suitable dry solvent like DMF. A strong base, such as sodium hydride, is added portion-wise at room temperature.[8] Alternatively, solid potassium hydroxide can be used in a solvent-free approach.[9][10] The mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of the sodium or potassium benzoxide.

-

Nucleophilic Substitution: Allyl bromide is then added dropwise to the reaction mixture.[8] The reaction is typically heated to facilitate the SN2 reaction between the benzoxide and allyl bromide.

-

Reaction Monitoring and Workup: The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature. If a solvent was used, it is removed under reduced pressure. The residue is then partitioned between water and an organic solvent like diethyl ether. The organic layer is washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and filtered.

-

Purification: The crude product is purified by column chromatography on silica gel. The column is typically eluted with a non-polar solvent like hexane to remove non-polar impurities, followed by a more polar solvent system (e.g., a mixture of hexane and ethyl acetate or methylene chloride) to elute the desired this compound.[8] The fractions containing the pure product are combined and the solvent is evaporated to yield the final product.

Caption: General workflow for the synthesis of this compound.

Applications in Organic Synthesis

A primary application of this compound in research and drug development is in the use of the allyl and benzyl groups as protecting groups for alcohols.[9][11]

Allyl and Benzyl Groups as Orthogonal Protecting Groups

The allyl and benzyl ether functionalities can be employed as orthogonal protecting groups in the synthesis of complex molecules containing multiple hydroxyl groups. This means that one group can be selectively removed in the presence of the other, allowing for stepwise chemical transformations.

-

Benzyl Ether Deprotection: Typically removed by catalytic hydrogenolysis (e.g., H₂ over Pd/C).[11] This method is highly efficient but can be incompatible with other reducible functional groups like alkenes and alkynes.

-

Allyl Ether Deprotection: Commonly cleaved under milder conditions using a palladium(0) catalyst.[11][12] This provides excellent orthogonality with benzyl ethers and other protecting groups that are stable to these conditions.

References

- 1. scent.vn [scent.vn]

- 2. AB109712 | CAS 14593-43-2 – abcr Gute Chemie [abcr.com]

- 3. This compound | 14593-43-2 [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | 14593-43-2 [amp.chemicalbook.com]

- 6. This compound | C10H12O | CID 84542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. prepchem.com [prepchem.com]

- 9. ias.ac.in [ias.ac.in]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Allyl Ethers [organic-chemistry.org]

An In-depth Technical Guide to the Synthesis of Allyl Benzyl Ether from Benzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of allyl benzyl ether from benzyl alcohol, a common procedure in organic synthesis for the protection of hydroxyl groups. This document details various synthetic methodologies, presents quantitative data in a structured format, and offers detailed experimental protocols.

Introduction

The protection of alcohols is a crucial step in the multi-step synthesis of complex organic molecules. The benzyl and allyl groups are frequently employed as protecting groups due to their relative stability under a variety of reaction conditions and the ease of their subsequent removal. The synthesis of this compound from benzyl alcohol is a fundamental example of O-alkylation, typically achieved through the Williamson ether synthesis. This guide will explore different approaches to this synthesis, including classical methods, solvent-free conditions, and phase-transfer catalysis.

Synthetic Methodologies

The primary method for synthesizing this compound from benzyl alcohol is the Williamson ether synthesis, which proceeds via an SN2 mechanism.[1][2][3] This reaction involves the deprotonation of benzyl alcohol to form a benzyl alkoxide, which then acts as a nucleophile to attack an allyl halide, typically allyl bromide.

Key variations of this methodology include:

-

Classical Williamson Ether Synthesis: This method employs a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like dimethylformamide (DMF).[4]

-

Solvent-Free Synthesis: An environmentally friendly approach that utilizes a solid base, such as potassium hydroxide (KOH), without any solvent.[5]

-

Phase-Transfer Catalysis (PTC): This technique is useful for reactions involving reactants in different phases. A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the alkoxide from the solid or aqueous phase to the organic phase where the reaction occurs.[6]

Quantitative Data Summary

The following tables summarize the quantitative data from various reported syntheses of this compound.

| Method | Base | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Williamson Ether Synthesis | Sodium Hydride (NaH) | Dimethylformamide (DMF) | - | 90 | 5.5 | 54 | [4] |

| Solvent-Free | Potassium Hydroxide (KOH) | None | - | Room Temp | 4.5 | 96 | [5] |

Table 1: Comparison of Synthetic Methodologies for this compound.

| Reactant | Molar Ratio (to Benzyl Alcohol) | Reference |

| Benzyl Alcohol | 1 | [4][5] |

| Allyl Bromide | 1 - 4 | [4][5] |

| Sodium Hydride | 1 | [4] |

| Potassium Hydroxide | ~2 | [5] |

Table 2: Molar Ratios of Reactants.

Experimental Protocols

Protocol 1: Williamson Ether Synthesis using Sodium Hydride in DMF

This protocol is adapted from the procedure described in US Patent 4,357,332.[4]

Materials:

-

Benzyl alcohol

-

Sodium hydride (50% dispersion in mineral oil)

-

Allyl bromide

-

Dimethylformamide (DMF), dry

-

Ether

-

Sodium sulfate

-

Silica gel

Procedure:

-

Under a nitrogen atmosphere, add sodium hydride (4.8 g, 0.1 mol, 50% dispersion in mineral oil) to a solution of benzyl alcohol (21.6 g, 0.2 mol) in 150 ml of dry dimethylformamide at room temperature.

-

Stir the suspension at room temperature for 30 minutes, then heat at 60°C for 30 minutes.

-

Add allyl bromide (24.2 g, 0.2 mol) dropwise to the suspension at 50°C with stirring.

-

Heat the reaction mixture at 90°C for 5.5 hours under nitrogen.

-

Cool the mixture and stir at room temperature overnight.

-

Remove the dimethylformamide using a rotary evaporator.

-

Extract the resulting oil with ether.

-

Dry the ether extract over sodium sulfate and evaporate the ether.

-

Purify the resulting oil by column chromatography on silica gel. Elute with hexane to remove the mineral oil, followed by methylene chloride to elute the this compound.

-

Evaporation of the solvent yields the final product as a pale yellow liquid.

Protocol 2: Solvent-Free Synthesis using Potassium Hydroxide

This protocol is based on the work of Rao, K. R. et al.[5]

Materials:

-

Benzyl alcohol

-

Allyl bromide

-

Potassium hydroxide (KOH) pellets

-

Silica gel

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, mix benzyl alcohol (108 mg, 1 mmol) with allyl bromide.

-

Add one pellet of solid potassium hydroxide (approximately 120 mg, 2 mmol).

-

Stir the mixture at room temperature for 4.5 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the excess allyl bromide by distillation under reduced pressure.

-

Load the reaction mixture (excluding the KOH pellet) onto a short pad of silica gel.

-

Elute the product using a mixture of hexane and ethyl acetate (95:5).

-

Combine the fractions containing the product and evaporate the solvent to obtain pure this compound.

Visualizations

Reaction Pathway: Williamson Ether Synthesis

Caption: Williamson ether synthesis of this compound.

Experimental Workflow: General Procedure

Caption: General experimental workflow for synthesis.

Conclusion

The synthesis of this compound from benzyl alcohol can be effectively achieved through various modifications of the Williamson ether synthesis. The choice of methodology depends on factors such as desired yield, environmental considerations, and available resources. The solvent-free method offers a high-yielding and greener alternative to the classical approach. This guide provides the necessary data and protocols to enable researchers to select and implement the most suitable method for their specific needs.

References

An In-depth Technical Guide to the Williamson Ether Synthesis of Allyl Benzyl Ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Williamson ether synthesis, a cornerstone of organic chemistry, provides a robust and versatile method for the formation of ethers. This guide offers a comprehensive examination of the synthesis of allyl benzyl ether, a significant building block in various synthetic applications. This document details the reaction mechanism, explores various experimental conditions, presents quantitative data for comparative analysis, and provides detailed experimental protocols. Furthermore, it includes diagrammatic representations of the reaction pathway and experimental workflow to enhance comprehension and practical application by professionals in the chemical and pharmaceutical sciences.

Introduction

The Williamson ether synthesis, first reported by Alexander Williamson in 1850, is a widely employed method for preparing both symmetrical and unsymmetrical ethers. The reaction typically involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide ion. The synthesis of this compound is a classic example of this reaction, yielding a valuable bifunctional molecule with applications in protecting group chemistry and as a precursor for rearrangement reactions.

This guide will focus on two common and effective protocols for the synthesis of this compound: a solvent-free approach using potassium hydroxide (KOH) and a method employing sodium hydride (NaH) in a polar aprotic solvent.

Reaction Mechanism and Pathway

The synthesis of this compound via the Williamson reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. The reaction is initiated by the deprotonation of an alcohol to form a more nucleophilic alkoxide. This alkoxide then attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming the ether linkage.

There are two primary pathways to synthesize this compound:

-

Pathway A: The reaction of a benzyl alkoxide with an allyl halide.

-

Pathway B: The reaction of an allyl alkoxide with a benzyl halide.

Both pathways are viable; however, the choice of reagents can be influenced by factors such as the cost and availability of starting materials and the potential for side reactions. For the synthesis of this compound, the reaction between benzyl alcohol and allyl bromide is commonly employed.

Quantitative Data Presentation

The selection of base and solvent significantly impacts the reaction's efficiency. Below is a summary of quantitative data from two distinct experimental protocols for the synthesis of this compound.

| Parameter | Protocol 1: KOH (Solvent-Free) | Protocol 2: NaH in DMF |

| Starting Alcohol | Benzyl Alcohol | Benzyl Alcohol |

| Alkylating Agent | Allyl Bromide | Allyl Bromide |

| Base | Solid Potassium Hydroxide (KOH) | Sodium Hydride (NaH) |

| Solvent | None | Dimethylformamide (DMF) |

| Reaction Time | 4.5 hours | 5.5 hours at 90°C |

| Temperature | Room Temperature | 90°C |

| Reported Yield | 96%[1] | 54%[2] |

| Purification | Distillation & Chromatography | Column Chromatography |

Experimental Protocols

Protocol 1: Solvent-Free Synthesis Using Potassium Hydroxide

This protocol offers a high-yield, environmentally friendly approach by eliminating the need for a solvent.

Materials:

-

Benzyl alcohol (1.0 mmol, 108 mg)[1]

-

Allyl bromide (excess)

-

Solid potassium hydroxide (KOH) pellets

-

Tetrabutylammonium iodide (TBAI) (optional, as a phase-transfer catalyst)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, combine benzyl alcohol (1.0 mmol) and an excess of allyl bromide.[1]

-

Add a pellet of solid potassium hydroxide. For reactions that are slow to initiate, a catalytic amount of a phase-transfer catalyst like TBAI can be added.[1]

-

Stir the mixture vigorously at room temperature for 4.5 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, remove the excess allyl bromide by distillation under reduced pressure.[1]

-

The crude product can be further purified by column chromatography on silica gel to yield pure this compound.[1]

Protocol 2: Synthesis Using Sodium Hydride in DMF

This protocol utilizes a strong base in a polar aprotic solvent, a common method for the Williamson ether synthesis.

Materials:

-

Benzyl alcohol (0.2 mol, 21.6 g)[2]

-

Sodium hydride (NaH), 50% dispersion in mineral oil (0.2 mol, 4.8 g)[2]

-

Allyl bromide (0.2 mol, 24.2 g)[2]

-

Dry dimethylformamide (DMF) (150 ml)[2]

-

Ether for extraction

-

Sodium sulfate for drying

Procedure:

-

To a suspension of sodium hydride (0.2 mol) in dry DMF (150 ml) in a three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, add benzyl alcohol (0.2 mol) dropwise at room temperature under a nitrogen atmosphere.[2]

-

Stir the resulting suspension at room temperature for 30 minutes, then heat to 60°C for an additional 30 minutes to ensure complete formation of the alkoxide.[2]

-

Cool the mixture to 50°C and add allyl bromide (0.2 mol) dropwise with continuous stirring.[2]

-

After the addition is complete, heat the reaction mixture to 90°C for 5.5 hours.[2]

-

Cool the reaction to room temperature and remove the DMF using a rotary evaporator.[2]

-

Extract the resulting oil with ether, dry the organic layer over sodium sulfate, and evaporate the ether.[2]

-

Purify the crude product by column chromatography on silica gel. Elute first with hexane to remove the mineral oil, followed by methylene chloride to obtain the this compound.[2]

Experimental Workflow

The general workflow for the Williamson ether synthesis of this compound can be visualized as follows:

Potential Side Reactions

While the Williamson ether synthesis is generally efficient, certain side reactions can occur:

-

Elimination: If a secondary or tertiary alkyl halide is used, an E2 elimination reaction can compete with the desired SN2 substitution, leading to the formation of an alkene. The use of primary halides like allyl bromide and benzyl bromide minimizes this side reaction.

-

Self-condensation: The alkoxide can potentially react with another molecule of the alkyl halide to form a symmetrical ether (e.g., dibenzyl ether or diallyl ether). This is typically minimized by controlling the stoichiometry of the reactants.

Conclusion

The Williamson ether synthesis remains a highly effective and adaptable method for the preparation of this compound. The choice of reaction conditions, particularly the base and solvent system, can be tailored to optimize for yield, purity, and environmental considerations. The protocols provided herein offer reliable and reproducible methods for researchers and professionals engaged in organic synthesis and drug development. Careful control of experimental parameters is crucial for minimizing side reactions and achieving a high yield of the desired product.

References

An In-depth Technical Guide to Allyl Benzyl Ether

This guide provides comprehensive information on the molecular properties, synthesis, and relevant chemical pathways of allyl benzyl ether, tailored for researchers, scientists, and professionals in drug development.

Core Molecular and Physical Properties

This compound is a colorless liquid with a characteristic sweet, ethereal, and somewhat fruity odor.[1][2] It is recognized for its utility as a solvent, a synthetic intermediate, and a protecting group in organic synthesis.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₁₀H₁₂O | [4][5][6][7] |

| Molecular Weight | 148.20 g/mol | [5][6][7][8] |

| CAS Number | 14593-43-2 | [4] |

| Density | 0.959 g/mL at 25 °C | [9] |

| Boiling Point | 204-205 °C | [9] |

| Flash Point | 76 °C (169 °F) | [9] |

| Refractive Index | n20/D 1.507 | [9] |

| SMILES | C=CCOCc1ccccc1 | [6] |

| InChI Key | HUGHWHMUUQNACD-UHFFFAOYSA-N |

Experimental Protocols for Synthesis

The synthesis of this compound is commonly achieved through Williamson ether synthesis, where an alcohol is deprotonated to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.

Protocol 1: Synthesis using Sodium Hydride

This protocol details the synthesis of this compound from benzyl alcohol and allyl bromide using sodium hydride as a base.

Materials:

-

Benzyl alcohol

-

Sodium hydride (50% dispersion in mineral oil)

-

Allyl bromide

-

Dry dimethylformamide (DMF)

-

Diethyl ether

-

Sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Methylene chloride

Procedure:

-

Under a nitrogen atmosphere, add sodium hydride (4.8 g, 0.2 mol) to benzyl alcohol (21.6 g, 0.2 mol) in 150 mL of dry DMF at room temperature.[10]

-

Stir the suspension at room temperature for 30 minutes, then heat at 60°C for 30 minutes.[10]

-

Add allyl bromide (24.2 g, 0.2 mol) dropwise to the suspension at 50°C with stirring.[10]

-

Heat the reaction mixture at 90°C for 5.5 hours under nitrogen.[10]

-

After cooling, stir the mixture at room temperature overnight.[10]

-

Remove the DMF using a rotary evaporator.[10]

-

Extract the resulting oil with diethyl ether and dry the organic layer over sodium sulfate.[10]

-

Evaporate the ether.[10]

-

Purify the crude product by silica gel column chromatography, first eluting with hexane to remove mineral oil, followed by methylene chloride to elute the this compound.[10]

-

Evaporation of the solvent yields the final product as a pale yellow liquid.[10]

Protocol 2: Solvent-Free Synthesis using Potassium Hydroxide

This method provides a convenient and efficient synthesis of this compound from benzyl alcohol and allyl bromide using solid potassium hydroxide, eliminating the need for a solvent.

Materials:

-

Benzyl alcohol (108 mg, 1 mmol)

-

Allyl bromide

-

Solid potassium hydroxide (KOH) pellets

Procedure:

-

In a suitable reaction vessel, mix benzyl alcohol (108 mg, 1 mmol) with an excess of allyl bromide.[3][11]

-

Add solid potassium hydroxide pellets to the mixture.[3][11]

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).[11]

-

The reaction typically proceeds to high yield (e.g., 96%) within 4.5 to 5 hours.[2][3]

-

Upon completion, the crude product can be purified by direct loading onto a silica gel pad and eluting with an appropriate solvent like n-hexane.[11]

Chemical Pathways and Relationships

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the Williamson ether synthesis of this compound from benzyl alcohol and allyl bromide.

Caption: Williamson ether synthesis of this compound.

References

- 1. This compound | 14593-43-2 [chemicalbook.com]

- 2. This compound CAS#: 14593-43-2 [amp.chemicalbook.com]

- 3. ias.ac.in [ias.ac.in]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | C10H12O | CID 84542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [stenutz.eu]

- 7. echemi.com [echemi.com]

- 8. scent.vn [scent.vn]

- 9. This compound CAS#: 14593-43-2 [m.chemicalbook.com]

- 10. prepchem.com [prepchem.com]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of Allyl Benzyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of allyl benzyl ether. It includes detailed data presentation in tabular format, a thorough experimental protocol for spectral acquisition, and visualizations of the molecular structure and its NMR correlations to aid in structural elucidation and characterization.

Introduction

This compound is a chemical compound containing both an allyl and a benzyl group linked by an ether functionality. Understanding its structural features through spectroscopic techniques like NMR is crucial for its application in various fields, including organic synthesis and materials science. This guide serves as a detailed reference for the interpretation of its ¹H and ¹³C NMR spectra.

Data Presentation

The ¹H and ¹³C NMR spectral data for this compound are summarized below. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and the coupling constants (J) are in Hertz (Hz).

¹H NMR Spectral Data

The proton NMR spectrum of this compound exhibits characteristic signals for the aromatic, benzylic, and allylic protons.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-7, H-8, H-9 | 7.25 - 7.40 | Multiplet | - | 5H |

| H-5 | 5.90 - 6.05 | Multiplet | - | 1H |

| H-6a (trans) | 5.28 | Doublet of Doublets | J_trans = 17.2, J_gem = 1.6 | 1H |

| H-6b (cis) | 5.18 | Doublet of Doublets | J_cis = 10.4, J_gem = 1.6 | 1H |

| H-1 | 4.52 | Singlet | - | 2H |

| H-4 | 4.02 | Doublet | J = 5.6 | 2H |

¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides detailed information about the carbon framework of this compound.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-7 (ipso) | 138.4 |

| C-5 | 134.8 |

| C-9 (para) | 128.4 |

| C-8 (meta) | 127.7 |

| C-10 (ortho) | 127.5 |

| C-6 | 117.1 |

| C-1 | 72.1 |

| C-4 | 71.9 |

Experimental Protocols

This section outlines a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of liquid organic compounds such as this compound.

1. Sample Preparation

-

Analyte: this compound (liquid).

-

Solvent: Deuterated chloroform (CDCl₃) is a common choice due to its good dissolving power for a wide range of organic compounds.

-

Concentration:

-

For ¹H NMR, prepare a solution with a concentration of approximately 5-20 mg of this compound in 0.6-0.7 mL of CDCl₃.

-

For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6-0.7 mL of CDCl₃ is recommended to achieve a good signal-to-noise ratio in a reasonable time.

-

-

Procedure:

-

Accurately weigh the desired amount of this compound into a clean, dry vial.

-

Add the appropriate volume of deuterated solvent to the vial.

-

Gently vortex or sonicate the mixture to ensure the sample is completely dissolved and the solution is homogeneous.

-

Using a Pasteur pipette with a cotton or glass wool plug, carefully transfer the solution into a clean, dry 5 mm NMR tube. This filtration step is crucial to remove any particulate matter that could degrade the spectral quality.

-

Ensure the liquid level in the NMR tube is between 4.0 and 5.0 cm from the bottom.

-

Cap the NMR tube securely.

-

Wipe the outside of the NMR tube with a lint-free tissue soaked in ethanol or isopropanol to remove any fingerprints or dust before inserting it into the spectrometer.

-

2. NMR Data Acquisition

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

General Settings:

-

Locking: The spectrometer's field frequency is locked onto the deuterium signal of the solvent (CDCl₃).

-

Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks. This can be performed manually or automatically.

-

Tuning and Matching: The probe is tuned to the resonance frequency of the nucleus being observed (¹H or ¹³C) and the impedance is matched to the console to maximize signal transmission and reception.

-

-

¹H NMR Acquisition Parameters (Typical):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

-

Spectral Width: Approximately 12-16 ppm, centered around 6-8 ppm.

-

Number of Scans (ns): 8 to 16 scans are typically sufficient for a sample of this concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

-

¹³C NMR Acquisition Parameters (Typical):

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: Approximately 200-240 ppm, centered around 100-120 ppm.

-

Number of Scans (ns): 64 to 1024 scans, depending on the sample concentration and desired signal-to-noise ratio.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

3. Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum.

-

Phase Correction: The phase of the spectrum is adjusted to ensure all peaks are in the pure absorption mode (positive and symmetrical).

-

Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.

-

Referencing: The chemical shift axis is referenced to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integration: For ¹H spectra, the relative areas under the peaks are integrated to determine the proton ratios.

-

Peak Picking: The chemical shifts of the peaks are accurately determined.

Mandatory Visualization

The following diagrams illustrate the chemical structure and the logical workflow for NMR analysis of this compound.

In-Depth Technical Guide to the FTIR Spectrum Analysis of Allyl Benzyl Ether

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of allyl benzyl ether. It details the characteristic vibrational frequencies, offers a complete experimental protocol for obtaining the spectrum, and presents the data in a clear, accessible format for researchers and professionals in drug development and chemical synthesis.

Introduction to this compound and its Spectroscopic Importance

This compound is an organic compound featuring both an allyl group and a benzyl group connected by an ether linkage. This structure provides a rich and distinct infrared spectrum, making FTIR spectroscopy an invaluable tool for its identification and characterization. The allyl group is a common motif in organic synthesis and natural products, while the benzyl group is a frequently used protecting group for alcohols. Understanding the vibrational characteristics of this compound is crucial for monitoring reactions, assessing purity, and elucidating the structure of more complex molecules containing these moieties.

Experimental Protocol for FTIR Analysis of this compound

A precise and reproducible experimental protocol is essential for obtaining a high-quality FTIR spectrum. The following details a standard procedure for the analysis of liquid samples like this compound.

Objective: To obtain a high-resolution FTIR spectrum of neat this compound.

Materials:

-

This compound (liquid)

-

FTIR Spectrometer (e.g., equipped with a DTGS detector)

-

Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal

-

Alternatively, salt plates (KBr or NaCl) for transmission measurements

-

Pasteur pipette or dropper

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Procedure using ATR Accessory (Recommended for liquids):

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

Background Spectrum:

-

Ensure the ATR crystal is clean. If necessary, clean the crystal surface with a lint-free wipe soaked in a volatile solvent like isopropanol and allow it to dry completely.

-

Acquire a background spectrum. This will account for the absorbance of the ATR crystal and the ambient atmosphere.

-

-

Sample Application:

-

Using a clean Pasteur pipette, place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal is fully covered.[1]

-

-

Sample Spectrum Acquisition:

-

Lower the ATR press to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A spectral resolution of 4 cm⁻¹ is generally sufficient. The data is typically collected over the mid-infrared range of 4000 to 400 cm⁻¹.[2]

-

-

Data Processing and Analysis:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform any necessary baseline corrections or smoothing.

-

Identify and label the characteristic absorption peaks.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with a solvent-moistened, lint-free wipe to remove all traces of the sample.

-

Alternative Procedure using Transmission (Salt Plates):

-

Sample Preparation: Place one to two drops of this compound onto a clean KBr or NaCl salt plate.[3] Place a second salt plate on top and gently rotate to create a thin, uniform liquid film.[3]

-

Spectrum Acquisition: Place the sandwiched plates into the spectrometer's sample holder. Acquire the spectrum using the same parameters as the ATR method, after acquiring a background spectrum of the empty beam path.

-

Cleaning: After analysis, disassemble the plates and clean them thoroughly with a suitable solvent, ensuring all sample residue is removed.[3] Store the plates in a desiccator to prevent fogging.

FTIR Spectrum Analysis and Peak Assignment

The FTIR spectrum of this compound is characterized by the distinct absorption bands of its constituent functional groups: the allyl group, the benzyl group, and the ether linkage.

A summary of the expected and observed vibrational frequencies is presented in the table below.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| ~3085 - 3065 | Medium | =C-H Stretch | Allyl & Aromatic |

| ~3030 | Medium | =C-H Stretch (Aromatic) | Benzyl |

| ~2920 | Medium-Strong | C-H Asymmetric Stretch (CH₂) | Allyl & Benzyl |

| ~2860 | Medium-Strong | C-H Symmetric Stretch (CH₂) | Allyl & Benzyl |

| ~1647 | Medium | C=C Stretch | Allyl |

| ~1600, ~1585, ~1495 | Medium-Weak | C=C Aromatic Ring Stretch | Benzyl |

| ~1450 | Medium | CH₂ Scissoring | Allyl & Benzyl |

| ~1250 | Strong | C-O-C Asymmetric Stretch (Aryl-Alkyl Ether) | Ether |

| ~1090 - 1100 | Strong | C-O-C Symmetric Stretch | Ether |

| ~990 & ~920 | Strong | =C-H Out-of-Plane Bend | Allyl |

| ~740 & ~700 | Strong | C-H Out-of-Plane Bend (Monosubstituted) | Benzyl |

Key Spectral Features:

-

C-H Stretching Region (3100-2800 cm⁻¹): The peaks just above 3000 cm⁻¹ are characteristic of unsaturated C-H bonds, found in both the allyl (=C-H) and benzyl (aromatic C-H) groups.[4] The absorptions just below 3000 cm⁻¹ are due to the saturated C-H bonds of the methylene (-CH₂-) groups.[4]

-

C=C Stretching Region (1680-1450 cm⁻¹): A distinct peak around 1647 cm⁻¹ indicates the C=C double bond of the allyl group.[4] The weaker absorptions between 1600 and 1450 cm⁻¹ are characteristic of the aromatic ring stretching vibrations of the benzyl group.[4]

-

Ether C-O Stretching (1300-1000 cm⁻¹): The most prominent feature for an ether is the strong C-O stretching band.[2][3][5] For an aryl-alkyl ether like this compound, two strong bands are expected: an asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch near 1100 cm⁻¹.[3][5] One literature source specifically notes a peak at 1090 cm⁻¹.

-

Fingerprint Region (< 1000 cm⁻¹): This region contains complex vibrations that are unique to the molecule. The strong out-of-plane (OOP) C-H bending vibrations are particularly useful. The allyl group gives rise to strong bands around 990 and 920 cm⁻¹. The monosubstituted benzene ring of the benzyl group is identified by two strong bands, typically around 740 and 700 cm⁻¹.[4]

Visualizations

The following diagrams illustrate the molecular structure of this compound and the general workflow for its FTIR analysis.

Caption: Molecular structure of this compound.

Caption: Experimental workflow for FTIR analysis.

Conclusion

The FTIR spectrum of this compound is a powerful analytical tool for its unambiguous identification. The key identifying features are the characteristic C=C stretching of the allyl group, the aromatic C=C stretching of the benzyl group, the strong dual C-O-C ether stretching bands, and the distinct out-of-plane C-H bending vibrations in the fingerprint region. By following the detailed experimental protocol and utilizing the provided peak assignment table, researchers can confidently analyze and interpret the FTIR spectrum of this important chemical compound.

References

An In-depth Technical Guide to the Mass Spectrometry of Allyl Benzyl Ether

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed overview of the mass spectrometric analysis of allyl benzyl ether, including quantitative data, experimental protocols, and a proposed fragmentation pathway. The information is presented to be a valuable resource for researchers in analytical chemistry, organic synthesis, and drug development.

Quantitative Mass Spectrometry Data

The mass spectrometry data for this compound, obtained via Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI), is summarized below. The data is compiled from the MassBank of North America (MoNA) and the NIST Mass Spectrometry Data Center.[1]

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) |

| 91 | 99.99 |

| 92 | 58.66 |

| 107 | 16.54 |

| 41 | 14.29 |

| 79 | 12.75 |

-

Molecular Formula: C₁₀H₁₂O

-

Molecular Weight: 148.20 g/mol

-

Monoisotopic Mass: 148.088815002 Da

Proposed Fragmentation Pathway

Under electron ionization (EI), this compound undergoes fragmentation, leading to the characteristic peaks observed in the mass spectrum. The fragmentation of ethers typically involves cleavage of the C-C bond adjacent to the oxygen atom (alpha-cleavage) and cleavage of the C-O bond.[2][3] For this compound, the presence of both a benzyl and an allyl group leads to specific, highly stable fragments.

The base peak at m/z 91 is attributed to the formation of the tropylium ion. This is a common and highly stable fragment in the mass spectra of compounds containing a benzyl group.[4] It is formed by the cleavage of the C-O bond, followed by rearrangement of the resulting benzyl cation.

The peak at m/z 41 corresponds to the allyl cation ([C₃H₅]⁺), formed by the cleavage of the C-O bond where the charge is retained by the allyl fragment.

The following diagram illustrates the proposed primary fragmentation pathways for this compound under electron ionization.

Caption: Proposed electron ionization fragmentation pathway of this compound.

Experimental Protocols

While the specific experimental parameters for the reference spectra are not fully detailed, a general protocol for the analysis of this compound by GC-MS is provided below. This protocol is based on standard methods for the analysis of volatile organic compounds.

3.1. Sample Preparation

-

Standard Preparation: Prepare a stock solution of this compound in a high-purity solvent such as methanol or dichloromethane at a concentration of 1 mg/mL.

-

Working Standards: Create a series of working standards by serial dilution of the stock solution to the desired concentration range (e.g., 1-100 µg/mL).

-

Sample Injection: Inject 1 µL of the prepared sample into the GC-MS system.

3.2. Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

-

Instrument: A standard Gas Chromatograph coupled to a Mass Spectrometer (e.g., JEOL JMS-D-3000 or equivalent).[1]

-

Injection Mode: Splitless or split injection, depending on the sample concentration.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

GC Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final hold: Hold at 250 °C for 5 minutes.

-

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.[1]

-

Ion Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 35 to 300.

The following diagram outlines a typical workflow for GC-MS analysis.

Caption: A generalized workflow for the analysis of volatile compounds by GC-MS.

References

- 1. Ion-neutral complexes resulting from dissociative protonation: fragmentation of alpha-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. GCMS Section 6.13 [people.whitman.edu]

- 4. youtube.com [youtube.com]

An In-depth Technical Guide to the Solubility of Allyl Benzyl Ether in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of allyl benzyl ether in a wide range of common organic solvents. The information contained herein is intended to be a valuable resource for laboratory researchers, scientists, and professionals involved in drug development and other chemical synthesis applications where this compound may be used as a reagent, intermediate, or solvent.

This compound (C₁₀H₁₂O) is a colorless liquid with a characteristic sweet, floral odor.[1] It is utilized in the flavor and fragrance industry and serves as a versatile intermediate in organic synthesis, including polymer chemistry.[1][2] A thorough understanding of its solubility is critical for its effective use in various applications, ensuring proper handling, reaction conditions, and purification procedures.

Quantitative Solubility Data

The solubility of this compound has been determined in numerous organic solvents. The following table summarizes the available quantitative data at 20°C, providing a clear basis for solvent selection in experimental design.

| Solvent Class | Solvent | Solubility (g/L) @ 20°C[3] |

| Alcohols | Methanol | 1087.05 |

| Ethanol | 1054.05 | |

| n-Propanol | 886.3 | |

| Isopropanol | 967.61 | |

| n-Butanol | 860.33 | |

| Isobutanol | 572.47 | |

| sec-Butanol | 878.68 | |

| tert-Butanol | 1227.92 | |

| n-Pentanol | 351.64 | |

| Isopentanol | 619.73 | |

| n-Octanol | 273.24 | |

| Ethylene Glycol | 260.69 | |

| Benzyl Alcohol | 499.69 | |

| Ketones | Acetone | 499.58 |

| 2-Butanone | 748.97 | |

| Cyclohexanone | 659.22 | |

| Esters | Ethyl Acetate | 1260.04 |

| Methyl Acetate | 697.22 | |

| n-Propyl Acetate | 368.6 | |

| n-Butyl Acetate | 735.79 | |

| Ethyl Formate | 275.44 | |

| Ethers | Diethyl Ether | 802.14 |

| Tetrahydrofuran (THF) | 828.0 | |

| 1,4-Dioxane | 1124.82 | |

| Halogenated | Dichloromethane | 379.74 |

| Solvents | 1,2-Dichlorobenzene | 151.37 |

| 1,2,4-Trichlorobenzene | 193.74 | |

| Tetrachloromethane | 464.41 | |

| Chlorobenzene | 271.08 | |

| Aromatic | Toluene | 489.15 |

| Hydrocarbons | ||

| Nitriles | Acetonitrile | 947.01 |

| Amides | Dimethylformamide (DMF) | 303.87 |

| N-Methyl-2-pyrrolidone (NMP) | 218.1 | |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | 1452.08 |

| Alkanes | n-Heptane | 232.49 |

| n-Hexane | 167.87 | |

| Cyclohexane | 199.7 | |

| Aqueous | Water | 579.62 |

In addition to the quantitative data, general solubility observations indicate that this compound is soluble in organic solvents like ethanol and ether but is insoluble in water.[1]

Experimental Protocol for Solubility Determination

The following is a standard methodology for determining the solubility of a liquid analyte, such as this compound, in an organic solvent. This protocol is a general guideline and may require optimization based on specific laboratory conditions and analytical equipment.

Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Volumetric flasks

-

Pipettes

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC)

-

Syringes and filters

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a series of sealed vials or flasks. The excess is to ensure that a saturated solution is achieved.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 20°C).

-

Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation for Analysis:

-

After the equilibration period, allow the vials to stand undisturbed at the constant temperature to allow any undissolved this compound to separate.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.

-

Filter the withdrawn sample through a syringe filter (e.g., 0.45 µm) to remove any suspended microdroplets.

-

Dilute the filtered sample with a known volume of the same solvent to bring the concentration within the calibrated range of the analytical instrument.

-

-

Quantitative Analysis (GC-FID Example):

-

Calibration: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. Analyze these standards by GC-FID to generate a calibration curve (peak area vs. concentration).

-

Sample Analysis: Inject a known volume of the diluted sample into the GC-FID.

-

Concentration Determination: Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Solubility Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of this compound in that solvent at the specified temperature.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Repeat the experiment multiple times to ensure reproducibility and report the average solubility with the standard deviation.

-

Visualizing the Experimental Workflow

The logical flow of the experimental protocol for determining solubility can be represented in a diagram.

Caption: Workflow for determining the solubility of this compound.

References

Allyl Benzyl Ether: A Technical Guide for Perfumery Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl benzyl ether (CAS No. 14593-43-2) is a synthetic aroma chemical that holds a significant place in the palette of perfumers.[1] Characterized by its unique olfactory profile, this ether contributes a complex and multifaceted aroma to fragrance compositions. This technical guide provides an in-depth overview of the key characteristics of this compound relevant to its application in perfumery, including its physicochemical properties, synthesis, quality control, and the underlying principles of its perception.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in fragrance formulations. These properties influence its volatility, stability, and compatibility with other fragrance ingredients and cosmetic bases.

| Property | Value | Reference |

| Molecular Formula | C10H12O | [1][2] |

| Molecular Weight | 148.20 g/mol | [1][2] |

| Appearance | Colorless liquid | [1] |

| CAS Number | 14593-43-2 | [1][2] |

| Boiling Point | 204-205 °C | [2] |

| Density | 0.959 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.507 | [2] |

| Vapor Pressure | 0.1937 hPa at 20°C (estimated) | [1] |

| Flash Point | 76 °C (closed cup) | |

| Solubility | Soluble in methanol (1087.05 g/L), ethanol (1054.05 g/L), and n-propanol (886.3 g/L) at 20°C. | [1] |

| LogP (Octanol/Water Partition Coefficient) | 2.6 | [1] |

Olfactory Profile

The odor of this compound is a complex blend of notes, making it a versatile ingredient in perfumery. Its primary characteristics are sweet and floral, with significant fruity and green undertones. More nuanced facets include hints of almond, cherry, and a subtle spiciness. This profile allows it to be used in a wide range of fragrance families, from floral and fruity to oriental and gourmand compositions. It can act as a modifier, adding brightness and a natural feel to floral accords, or as a key component in creating specific fruit-like aromas.

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the Williamson ether synthesis. The following protocol is a representative example.

Materials:

-

Benzyl alcohol

-

Allyl bromide

-

Potassium hydroxide (KOH)

-

Toluene (anhydrous)

-

Celite®

Procedure:

-

A mixture of benzyl alcohol (1.0 equivalent), 2-chloropyridine (1.1 equivalents), and powdered potassium hydroxide (3.3 equivalents) in anhydrous toluene is prepared in a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap.

-

The mixture is heated to reflux (approximately 130 °C bath temperature) for 1 hour to azeotropically remove water.

-

The reaction mixture is then cooled in an ice bath.

-

Methyl triflate (2.0 equivalents) is added dropwise to the cooled mixture.

-

The ice bath is replaced with an oil bath, and the temperature is gradually increased to 90 °C and maintained for 24 hours.

-

After cooling to room temperature, the reaction mixture is filtered through a pad of Celite® with the aid of dichloromethane.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

Purification is achieved by distillation under reduced pressure to afford pure this compound.

Quality Control using Gas Chromatography-Mass Spectrometry (GC-MS)

Ensuring the purity of this compound is critical for its use in perfumery, as even trace impurities can significantly alter the final fragrance. Gas chromatography-mass spectrometry (GC-MS) is the standard analytical technique for this purpose.

Instrumentation and Conditions (adapted for this compound):

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Mass Spectrometer: Agilent 5977A or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.[3]

-

Injector Temperature: 250 °C.[3]

-

Injection Volume: 1 µL.[3]

-

Split Ratio: 50:1.[3]

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[3]

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase to 240 °C at a rate of 10 °C/min.

-

Hold: Maintain at 240 °C for 5 minutes.

-

-

MS Transfer Line Temperature: 280 °C.[3]

-

Ion Source Temperature: 230 °C.[3]

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

-

Mass Scan Range: m/z 35-300.[3]

Sample Preparation:

-

Accurately weigh approximately 100 mg of the synthesized this compound.

-

Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., dichloromethane or diethyl ether) to create a 10 mg/mL stock solution.

-

Perform a serial dilution to obtain a final concentration of approximately 100 µg/mL for GC-MS analysis.[3]

-

Prepare a blank sample containing only the solvent.

Data Analysis: The purity of this compound is determined by calculating the peak area percentage from the total ion chromatogram (TIC). The identity of the main peak is confirmed by comparing its mass spectrum with a reference spectrum from a library or a previously analyzed standard. Impurities are identified by their respective mass spectra and retention times.

Visualizations

Synthesis Workflow

Caption: Williamson ether synthesis workflow for this compound.

Olfactory Signaling Pathway

Caption: Simplified diagram of the olfactory signaling cascade.

Application in Fragrance Formulation

References

An In-depth Technical Guide to Allyl Benzyl Ether and Its Synonyms in Chemical Literature

For researchers, scientists, and professionals in drug development, a comprehensive understanding of chemical nomenclature and properties is paramount. This guide provides a detailed overview of Allyl Benzyl Ether, a versatile reagent and building block in organic synthesis. It delves into its various synonyms encountered in chemical literature, presents its key quantitative data, and outlines a common experimental protocol for its synthesis.

Nomenclature and Identification: A Curated List of Synonyms

This compound is known by a multitude of names in scientific literature and chemical databases. This can often lead to confusion when conducting literature searches or sourcing reagents. The following table summarizes the most common synonyms, including IUPAC names and other identifiers, to facilitate accurate identification.

| Nomenclature Type | Synonym |

| Common Name | This compound |

| Benzyl allyl ether | |

| Systematic Name | allyloxymethylbenzene[1] |

| IUPAC Name | prop-2-enoxymethylbenzene[1][2] |

| 3-(Benzyloxy)-1-propene[2][3] | |

| ((Allyloxy)methyl)benzene[2] | |

| Benzene, ((2-propenyloxy)methyl)-[2] | |

| alpha-(Allyloxy)toluene[2] | |

| CAS Registry Number | 14593-43-2[1][2] |

| EINECS Number | 238-638-9[2] |

| Linear Formula | C6H5CH2OCH2CH=CH2[3] |

| InChI | InChI=1S/C10H12O/c1-2-8-11-9-10-6-4-3-5-7-10/h2-7H,1,8-9H2[4] |

| InChIKey | HUGHWHMUUQNACD-UHFFFAOYSA-N[4] |

| SMILES | C=CCOCC1=CC=CC=C1[4] |

A logical diagram illustrating the relationship between the primary name and its key synonyms is provided below to further clarify the nomenclature.

Quantitative Data Summary

A summary of the key physical and spectral properties of this compound is presented in the tables below. This data is essential for reaction planning, product characterization, and safety assessments.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C10H12O | [2] |

| Molecular Weight | 148.20 g/mol | [3] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 204-205 °C | [5] |

| Density | 0.959 g/mL at 25 °C | [5] |

| Refractive Index (n20/D) | 1.507 | [5] |

| Flash Point | 76 °C (169 °F) | [3][5] |

Spectral Data

| Technique | Key Data Points | Reference |

| ¹H NMR (CDCl₃) | δ 7.34 (m, 5H), 5.9-6.0 (m, 1H), 5.17-5.35 (m, 2H), 4.5 (s, 2H), 4.04 (d, J = 1.46 Hz, 2H) | [2] |

| ¹³C NMR | Spectra available, specific shifts can be found in the referenced database. | [4][6] |

| Infrared (IR, neat) | 1630, 1090 cm⁻¹ | [2] |

| Mass Spectrometry (GC-MS) | Major fragments (m/z): 91 (100%), 148 (M+), 65, 107, 77, 79, 41, 39, 51, 92 | [4] |

Experimental Protocol: Synthesis of this compound

The following is a detailed protocol for the synthesis of this compound based on the Williamson ether synthesis, a widely used and reliable method.[1]

Reaction: Benzyl alcohol + Allyl bromide → this compound

Materials:

-

Benzyl alcohol (1.0 mmol, 108 mg)

-

Allyl bromide (excess)

-

Potassium hydroxide (KOH) pellets

-

Anhydrous solvent (e.g., THF or DMF) is optional as the reaction can be run neat.[1]

-

Phase-transfer catalyst (e.g., tetrabutylammonium iodide - TBAI) (optional, can improve yield and reaction time)

Procedure:

-